1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol
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Overview
Description
1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a 4-fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product. Commonly used catalysts include bases such as sodium hydroxide or potassium hydroxide, and the reduction step often employs hydrogenation with palladium on carbon as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution
Major Products:
Oxidation: 1-(4-Fluorophenyl)-3-methylcyclopentanone.
Reduction: 1-(4-Fluorophenyl)-3-methylcyclopentane.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2-methylcyclopentan-1-ol
- 1-(4-Fluorophenyl)-3-ethylcyclopentan-1-ol
- 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol
Uniqueness: 1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C12H15FO |
---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C12H15FO/c1-9-6-7-12(14,8-9)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
InChI Key |
DQHGHVVKLOBUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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